tert-Butyl 6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane is a bicyclic compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl group. The 8-azabicyclo[3.2.1]octane scaffold is central to many biologically active molecules, making it a significant target in synthetic organic chemistry .
Preparation Methods
The synthesis of exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common approach is to start with an acyclic precursor that contains the necessary stereochemical information. This precursor undergoes a series of transformations to form the bicyclic structure. Another method involves the desymmetrization of achiral tropinone derivatives .
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions often include the use of chiral catalysts and specific temperature and pressure controls to ensure high yield and purity .
Chemical Reactions Analysis
Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or mesyl chloride.
Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to natural alkaloids.
Industry: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active amine, which can then interact with biological targets. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s activity .
Comparison with Similar Compounds
Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane can be compared to other tropane alkaloids, such as cocaine and atropine. While these compounds share the 8-azabicyclo[3.2.1]octane scaffold, exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane is unique due to the presence of the Boc protecting group and the hydroxyl group. These functional groups provide additional sites for chemical modification and influence the compound’s reactivity and biological activity .
Similar compounds include:
- Cocaine
- Atropine
- Scopolamine
Each of these compounds has distinct biological activities and applications, highlighting the versatility of the 8-azabicyclo[3.2.1]octane scaffold .
Properties
IUPAC Name |
tert-butyl 6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-5-4-6-9(13)10(14)7-8/h8-10,14H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZKCLOQMYZAGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1C(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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